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molecular formula C9H9ClO2 B8758635 5-Chloro-2-methoxy-3-methylbenzaldehyde

5-Chloro-2-methoxy-3-methylbenzaldehyde

Cat. No. B8758635
M. Wt: 184.62 g/mol
InChI Key: QRDUVWFODLIEOK-UHFFFAOYSA-N
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Patent
US04617312

Procedure details

Titanium tetrachloride (21.6 g, 0.114 mole) was added to a solution of 2-methyl-4-chloroanisole (9 g, 0.057 mole) in methylene chloride at 0° C. Then, 1,1-dichloromethyl methyl ether (7.24 g, 0.063 mole) was added dropwise over a three minute period and the reaction mixture stirred at 0° C. for 30 minutes. The reaction was quenched by carefully pouring it into water (600 ml). The organic layer was separated and the aqueous phase extracted with methylene chloride (2×100 ml). The combined organic layer and extracts was washed with brine, dried (MgSO4) and concentrated under reduced pressure to a pale yellow solid (10.1 g).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
21.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9]C.[CH3:11][O:12][CH:13](Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[Cl:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:13]([O:12][CH3:11])=[C:4]([CH:5]=1)[CH:3]=[O:9]

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
COC(Cl)Cl
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)Cl)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
21.6 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by carefully pouring it into water (600 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with methylene chloride (2×100 ml)
WASH
Type
WASH
Details
The combined organic layer and extracts was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a pale yellow solid (10.1 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C(=C(C=O)C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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